ArisantetraloneB
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
ArisantetraloneB is a chemical compound with the molecular formula C20H22O5 and a molecular weight of 342.39 g/mol . It is known for its unique structure and properties, making it a subject of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ArisantetraloneB involves several steps, including the use of specific reagents and conditions. One common method involves the intramolecular Friedel-Crafts acylation of arylalkyl acid chlorides . This reaction is typically promoted by 1,1,1,3,3,3-hexafluoro-2-propanol without additional catalysts or reagents .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific methods and conditions used in industrial settings are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions
ArisantetraloneB undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and various catalysts. The specific conditions, such as temperature and pressure, depend on the desired reaction and product.
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction and conditions used. For example, oxidation reactions may produce different oxygenated derivatives, while reduction reactions may yield various reduced forms of the compound.
Scientific Research Applications
ArisantetraloneB has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: It is studied for its potential biological activities and interactions with biological molecules.
Industry: It is used in the production of various industrial products, including pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of ArisantetraloneB involves its interaction with specific molecular targets and pathways. It may exert its effects by binding to specific receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation and may vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to ArisantetraloneB include:
1-Tetralone: A bicyclic aromatic hydrocarbon and a ketone used as a starting material for agricultural and pharmaceutical agents.
Aristelegone A: A natural product with a similar carbon skeleton found in traditional Chinese medicine.
Uniqueness
This compound is unique due to its specific structure and properties, which differentiate it from other similar compounds
Properties
Molecular Formula |
C20H22O5 |
---|---|
Molecular Weight |
342.4 g/mol |
IUPAC Name |
(2R,3R,4S)-6-hydroxy-4-(4-hydroxy-3-methoxyphenyl)-7-methoxy-2,3-dimethyl-3,4-dihydro-2H-naphthalen-1-one |
InChI |
InChI=1S/C20H22O5/c1-10-11(2)20(23)14-9-18(25-4)16(22)8-13(14)19(10)12-5-6-15(21)17(7-12)24-3/h5-11,19,21-22H,1-4H3/t10-,11+,19-/m0/s1 |
InChI Key |
WFNWOPFVZGRWFA-QQKBFRNYSA-N |
Isomeric SMILES |
C[C@H]1[C@H](C(=O)C2=CC(=C(C=C2[C@@H]1C3=CC(=C(C=C3)O)OC)O)OC)C |
Canonical SMILES |
CC1C(C(=O)C2=CC(=C(C=C2C1C3=CC(=C(C=C3)O)OC)O)OC)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.